3-(Cyclohexylmethylamino)propanenitrile
Overview
Description
3-(Cyclohexylmethylamino)propanenitrile is a chemical compound that belongs to the class of nitriles. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in drug development and environmental research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethylamino)propanenitrile can be achieved through several methods. One common approach involves the nucleophilic attack of cyanide ion on an alkyl halide. Another method is the dehydration of a primary amide using dehydrating agents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) .
Industrial Production Methods
In industrial settings, the production of nitriles often involves the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are scalable and efficient, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethylamino)propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., cyanide ion).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound with lithium aluminum hydride can yield primary amines .
Scientific Research Applications
3-(Cyclohexylmethylamino)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It has potential therapeutic applications and is investigated for its effects on various biological pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethylamino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also undergo reduction to form primary amines, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexylmethylamino)butanenitrile
- 3-(Cyclohexylmethylamino)pentanenitrile
- 3-(Cyclohexylmethylamino)hexanenitrile
Uniqueness
3-(Cyclohexylmethylamino)propanenitrile is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its cyclohexylmethylamino group provides steric hindrance and influences its reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-(cyclohexylmethylamino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h10,12H,1-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLTVBBGVLITEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269240 | |
Record name | 3-[(Cyclohexylmethyl)amino]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-19-6 | |
Record name | 3-[(Cyclohexylmethyl)amino]propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1077-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Cyclohexylmethyl)amino]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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